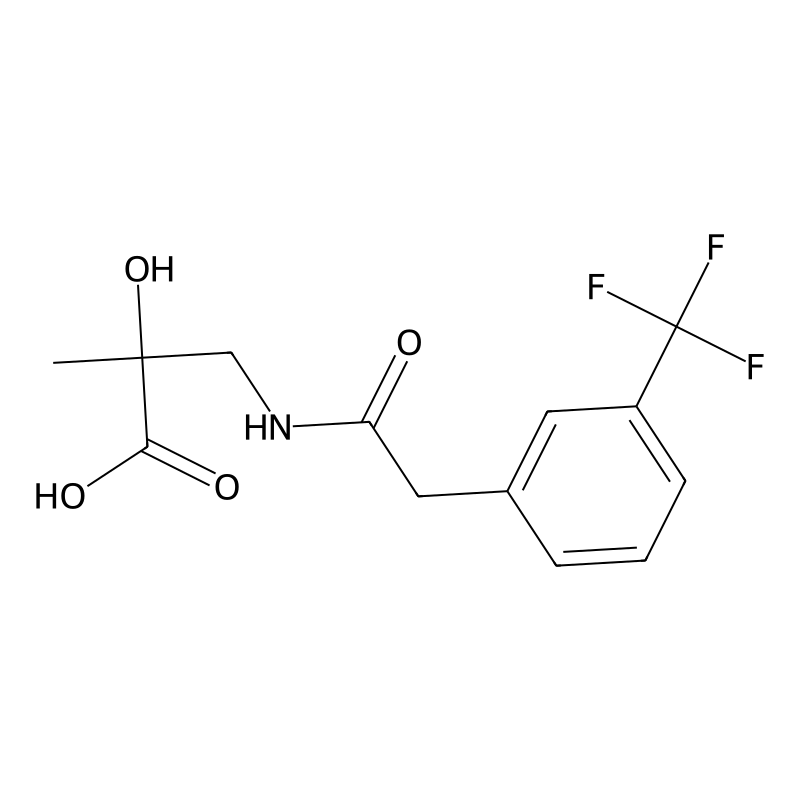2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid
Catalog No.
S7868034
CAS No.
M.F
C13H14F3NO4
M. Wt
305.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid
IUPAC Name
2-hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid
Molecular Formula
C13H14F3NO4
Molecular Weight
305.25 g/mol
InChI
InChI=1S/C13H14F3NO4/c1-12(21,11(19)20)7-17-10(18)6-8-3-2-4-9(5-8)13(14,15)16/h2-5,21H,6-7H2,1H3,(H,17,18)(H,19,20)
InChI Key
JXGIBUYJKRACPQ-UHFFFAOYSA-N
SMILES
CC(CNC(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O
Canonical SMILES
CC(CNC(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O
2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid, also known as fenofibric acid, is a medication used in the treatment of high cholesterol and hypertriglyceridemia. However, it has also been studied for its potential use in various fields of science and industry. In this paper, we will explore the definition and background of fenofibric acid, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, potential toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Fenofibric acid is an active metabolite of fenofibrate, a fibrate drug used to treat lipid disorders. It is a member of the fibric acid derivatives class of drugs, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL). Fenofibric acid is used to treat patients with high levels of LDL, VLDL, and triglycerides. It is also used in the prevention of cardiovascular diseases.
Fenofibric acid is an odorless, white to off-white, crystalline powder. It has a melting point of 195-200°C and a solubility of 0.1 mg/mL in water at room temperature. Its acid dissociation constant (pKa) is 4.23±0.20.
Fenofibric acid can be synthesized using various synthetic routes. A common route involves the condensation of 3-trifluoromethylbenzoyl chloride with glycine methyl ester followed by hydrolysis of the ester group. The resulting acid is then condensed with 2-hydroxyisobutyric acid to form 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid.
The chemical structure of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid can be characterized using various analytical techniques, including NMR spectroscopy, mass spectroscopy, and elemental analysis.
The chemical structure of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid can be characterized using various analytical techniques, including NMR spectroscopy, mass spectroscopy, and elemental analysis.
Fenofibric acid can be analyzed using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods are used to determine the purity and content of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid in raw materials, intermediates, and finished products.
Fenofibric acid has been studied for its biological properties in various animal and human models. It has been shown to lower levels of LDL, VLDL, and triglycerides, while increasing levels of HDL. It also has anti-inflammatory and anti-oxidant properties.
Fenofibric acid has been shown to have low toxicity in animal and human studies. However, some studies have reported adverse effects such as liver damage and myopathy with long-term use. It is important to use caution when conducting research involving 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid and to follow recommended safety guidelines.
Fenofibric acid has been used in various scientific experiments, including studies on lipid metabolism, inflammation, and oxidative stress. It has also been used in drug development and formulation studies.
Current research on 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid is focused on its potential use in the treatment of liver diseases, type II diabetes, and other metabolic disorders. It is also being studied for its potential anti-cancer properties.
Fenofibric acid has potential implications in various fields of research and industry, including drug development, medical device development, and agriculture. It has also been studied for its use as a dopant in dye-sensitized solar cells.
While 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid has shown promise in various fields of research and industry, there are also limitations to its use. Long-term use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid has been associated with adverse effects, and more research is needed to determine its safety and efficacy. Future research should also focus on identifying new synthetic routes and developing new formulations that improve its solubility and bioavailability.
There are several potential future directions for research involving 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid, including:
1. Developing new formulations of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid that improve its solubility and bioavailability.
2. Studying the potential use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid in the treatment of liver diseases, type II diabetes, and other metabolic disorders.
3. Investigating the potential anti-cancer properties of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid.
4. Exploring the use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid in medical device development.
5. Investigating the use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid as a dopant in dye-sensitized solar cells.
6. Developing new synthetic routes for 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid that are more efficient and environmentally friendly.
7. Conducting further research on the adverse effects of long-term use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid and identifying ways to mitigate these effects.
1. Developing new formulations of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid that improve its solubility and bioavailability.
2. Studying the potential use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid in the treatment of liver diseases, type II diabetes, and other metabolic disorders.
3. Investigating the potential anti-cancer properties of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid.
4. Exploring the use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid in medical device development.
5. Investigating the use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid as a dopant in dye-sensitized solar cells.
6. Developing new synthetic routes for 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid that are more efficient and environmentally friendly.
7. Conducting further research on the adverse effects of long-term use of 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid and identifying ways to mitigate these effects.
Fenofibric acid is a medication used to treat high cholesterol and hypertriglyceridemia. It has also been studied for its potential use in various fields of science and industry. While 2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid acid has shown promise, more research is needed to determine its safety and efficacy. Future research should focus on developing new formulations, identifying new synthetic routes, and investigating potential new applications in various fields.
XLogP3
1.2
Hydrogen Bond Acceptor Count
7
Hydrogen Bond Donor Count
3
Exact Mass
305.08749241 g/mol
Monoisotopic Mass
305.08749241 g/mol
Heavy Atom Count
21
Dates
Modify: 2024-01-05
Explore Compound Types
Get ideal chemicals from 750K+ compounds








